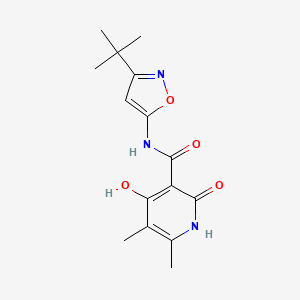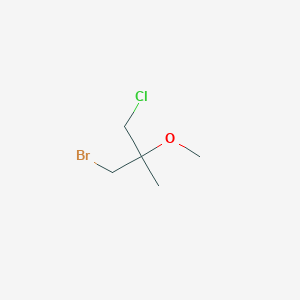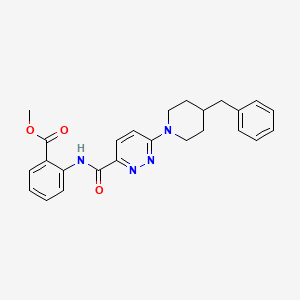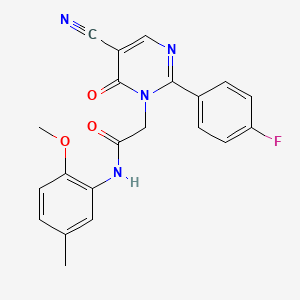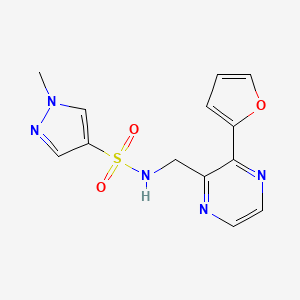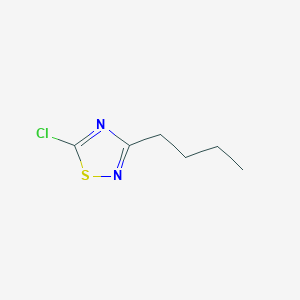
3-Butyl-5-chloro-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-5-chloro-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
Thiadiazole derivatives, a class to which this compound belongs, have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
It’s known that thiadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that thiadiazole derivatives can influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s known that thiadiazole derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . They have been extensively researched for the synthesis of new potent antibacterial and antifungal agents
Cellular Effects
It has been found that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This suggests that 3-Butyl-5-chloro-1,2,4-thiadiazole may exert its effects at the molecular level by interacting with DNA or other biomolecules.
Temporal Effects in Laboratory Settings
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Dosage Effects in Animal Models
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Metabolic Pathways
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Transport and Distribution
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Subcellular Localization
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-chloro-1,2,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazide derivatives with chlorinating agents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is carried out under controlled conditions to ensure the formation of the desired thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiadiazole ring.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur and nitrogen atoms .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: Research has shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities.
Medicine: The compound’s biological activity has led to studies on its potential use as a therapeutic agent.
Industry: In the industrial sector, 3-Butyl-5-chloro-1,2,4-thiadiazole is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
3-Butyl-1,2,4-thiadiazole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-Chloro-1,2,4-thiadiazole: Lacks the butyl group, which can influence its solubility and interaction with biological targets.
3-Butyl-5-methyl-1,2,4-thiadiazole: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
Uniqueness: 3-Butyl-5-chloro-1,2,4-thiadiazole is unique due to the presence of both a butyl group and a chlorine atom in its structureThe compound’s ability to undergo various chemical reactions and its significant biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-butyl-5-chloro-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDBEEIQXDGHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)
![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)



